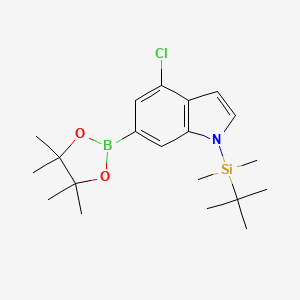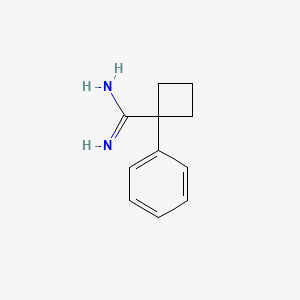
1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound utilized in various chemical and biological research settings. This compound features a unique molecular structure, integrating a silyl protecting group, a halogenated aromatic ring, and a boronate ester moiety, making it a versatile intermediate in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multi-step organic synthesis. The process starts with the functionalization of indole, where a tert-butyldimethylsilyl (TBS) group is introduced to protect the nitrogen atom. Subsequently, the chloro substituent is introduced via electrophilic substitution using reagents like thionyl chloride or sulfuryl chloride. The boronate ester is appended through palladium-catalyzed cross-coupling reactions such as the Miyaura borylation.
Industrial Production Methods
Industrial production often leverages optimized reaction conditions to maximize yield and minimize costs. Automation and continuous flow systems can streamline the synthesis, ensuring consistency and scalability. The use of recyclable catalysts and green solvents are often considered to adhere to sustainability practices.
化学反応の分析
Types of Reactions
1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions:
Oxidation: The compound can be oxidized under mild conditions to form derivatives with higher oxidation states.
Reduction: Reduction reactions can occur, particularly at the chloro group, leading to dechlorinated products.
Substitution: The chloro group facilitates nucleophilic aromatic substitution (S_NAr) reactions, where various nucleophiles can replace chlorine.
Common Reagents and Conditions
Common reagents include palladium catalysts for cross-coupling reactions, sodium borohydride for reductions, and oxidizing agents like hydrogen peroxide. Solvents such as toluene, acetonitrile, and dimethyl sulfoxide (DMSO) are frequently used to optimize these reactions.
Major Products
Major products from these reactions vary depending on the specific transformations. For example, nucleophilic substitution might yield a range of aryl derivatives, while oxidation and reduction provide altered oxidation state products.
科学的研究の応用
1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has broad applications in various fields:
Chemistry: It serves as a building block for synthesizing complex organic molecules, particularly in developing pharmaceuticals and materials science.
Biology: The compound is used in the study of enzyme interactions and protein labeling due to its reactive groups.
Medicine: Its derivatives are explored for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the development of polymers and advanced materials with specific properties.
作用機序
The compound's effects are primarily mediated through its reactive functional groups. The silyl protecting group stabilizes the molecule, preventing premature reactions, while the chloro and boronate ester groups participate actively in cross-coupling and substitution reactions. These interactions facilitate the formation of more complex structures and allow precise modifications.
類似化合物との比較
When compared with similar compounds, such as indole derivatives bearing different protecting groups or boronate esters, 1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole stands out due to its combination of stability and reactivity. Other compounds like 1H-indole-3-carboxaldehyde or 5-bromo-1H-indole may exhibit different reactivity profiles and applications, but the unique combination of functional groups in this compound offers distinct advantages in specific synthetic applications.
特性
IUPAC Name |
tert-butyl-[4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BClNO2Si/c1-18(2,3)26(8,9)23-11-10-15-16(22)12-14(13-17(15)23)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJFWJLFXHFVQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN3[Si](C)(C)C(C)(C)C)C(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BClNO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682354 |
Source


|
| Record name | 1-[tert-Butyl(dimethyl)silyl]-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-33-4 |
Source


|
| Record name | 1H-Indole, 4-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[tert-Butyl(dimethyl)silyl]-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Iodo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B578707.png)



![2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B578717.png)


![Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate](/img/structure/B578721.png)
